molecular formula C21H24N2O7 B14793051 Boc-O-benzyl-L-serine 4-nitrophenyl ester

Boc-O-benzyl-L-serine 4-nitrophenyl ester

Cat. No.: B14793051
M. Wt: 416.4 g/mol
InChI Key: CLAREYWIWVFFND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-benzyl-L-serine 4-nitrophenyl ester involves the protection of the serine hydroxyl group with a benzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The esterification of the carboxyl group with 4-nitrophenol is then carried out. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-O-benzyl-L-serine 4-nitrophenyl ester is unique due to its specific combination of protective groups and ester functionality, which makes it particularly useful in peptide synthesis. Its ability to undergo various substitution and hydrolysis reactions also adds to its versatility in chemical research .

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAREYWIWVFFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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